Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate
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Overview
Description
Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate typically involves the reaction of 4-bromo-3-chloro-2-methylphenyl isocyanate with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-chloro-2-methylbenzoate
- Ethyl 4-bromo-3-chloro-2-methylphenylcarbamate
Uniqueness
Ethyl [(4-bromo-3-chloro-2-methylphenyl)carbamoyl]formate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11BrClNO3 |
---|---|
Molecular Weight |
320.56 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-3-chloro-2-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrClNO3/c1-3-17-11(16)10(15)14-8-5-4-7(12)9(13)6(8)2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
OTPMVTYZXJHRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=C(C=C1)Br)Cl)C |
Origin of Product |
United States |
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